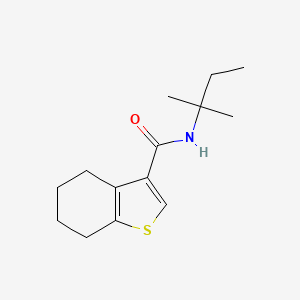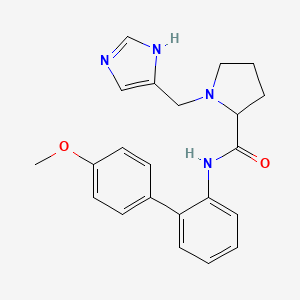![molecular formula C21H20ClN3O2 B6007618 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B6007618.png)
2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biotechnology, and pharmaceuticals. This chemical compound is commonly referred to as AICA or AICAr.
Mechanism of Action
AICA works by activating AMP-activated protein kinase (AMPK), which is an enzyme that plays a critical role in regulating cellular energy metabolism. Activation of AMPK leads to an increase in glucose uptake and fatty acid oxidation, which helps to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
AICA has been shown to have several biochemical and physiological effects, including the activation of AMPK, increased glucose uptake, and fatty acid oxidation. It also helps to reduce inflammation and improve insulin sensitivity, which makes it an attractive candidate for the treatment of metabolic disorders such as diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of AICA is its ability to activate AMPK, which makes it a valuable tool for studying cellular energy metabolism. However, AICA has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of AICA, including the development of more efficient synthesis methods, the identification of new applications for the compound, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand the long-term effects of AICA and its potential side effects.
In conclusion, AICA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biotechnology, and pharmaceuticals. It works by activating AMPK, which plays a critical role in regulating cellular energy metabolism. AICA has several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, and has been shown to be effective in the treatment of cancer, diabetes, and metabolic disorders. While there are some limitations to the use of AICA in lab experiments, its potential applications make it an attractive candidate for further study.
Synthesis Methods
The synthesis of AICA can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with 2-(1H-indol-3-yl)ethylamine to produce 3-(4-chlorophenyl)-2-(1H-indol-3-yl)acrylaldehyde, which is then converted into AICA through a series of reactions.
Scientific Research Applications
AICA has been widely studied for its potential applications in various areas of scientific research. It has been found to be effective in the treatment of cancer, diabetes, and metabolic disorders. AICA has also been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-2-acetamido-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14(26)25-20(12-15-6-8-17(22)9-7-15)21(27)23-11-10-16-13-24-19-5-3-2-4-18(16)19/h2-9,12-13,24H,10-11H2,1H3,(H,23,27)(H,25,26)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXQIFFWYWWJD-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)Cl)/C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6007543.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6007548.png)
![5-{1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6007552.png)
![7-(2,3-dimethoxybenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007558.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B6007594.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6007602.png)

![3-(2-ethoxy-1-naphthyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B6007612.png)
![4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B6007617.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6007628.png)
![1-(4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6007638.png)
![[5-({[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6007646.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)